

4-Nitro-1H-benzimidazole CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Nitro-1H-benzimidazole

Cat. No.: B076667

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An In-depth Technical Guide to 4-Nitro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Nitro-1H-benzimidazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and biological activities, offering valuable information for researchers engaged in the development of novel therapeutic agents.

Core Compound Information

Parameter	Value	Reference
CAS Number	10597-52-1	[1]
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[1]
Molecular Weight	163.13 g/mol	[1]
IUPAC Name	4-nitro-1H-benzimidazole	[1]

Synthesis of 4-Nitro-1H-benzimidazole

The primary synthetic route to **4-Nitro-1H-benzimidazole** involves the cyclization of 4-nitro-1,2-phenylenediamine with formic acid.[2] This reaction provides a reliable method for

laboratory-scale synthesis.

Experimental Protocol: Synthesis from 4-Nitro-1,2-phenylenediamine and Formic Acid[2]

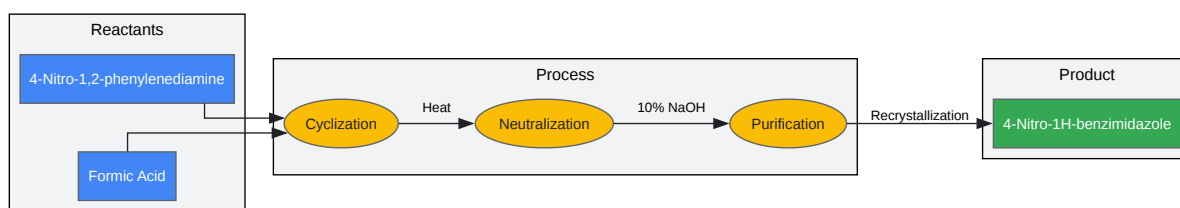
Materials:

- 4-Nitro-1,2-phenylenediamine
- Formic acid
- 10% Sodium hydroxide (NaOH) solution
- Decolorizing carbon
- Ethanol
- Water

Procedure:

- In a round-bottom flask, a mixture of 4-nitro-1,2-phenylenediamine and formic acid is heated.
- The reaction mixture is then cooled and neutralized with a 10% sodium hydroxide solution until it is alkaline.
- The crude product precipitates and is collected by filtration.
- The crude **4-Nitro-1H-benzimidazole** is then purified by recrystallization from a suitable solvent system, such as ethanol/water, often with the use of decolorizing carbon to remove impurities.

Synthesis Workflow



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Caption: Synthetic workflow for **4-Nitro-1H-benzimidazole**.

Spectroscopic Characterization

The structural confirmation of **4-Nitro-1H-benzimidazole** is achieved through various spectroscopic techniques.

- ¹H NMR (DMSO-d₆): The proton on the imidazole nitrogen typically appears as a broad singlet in the downfield region (around 12.0-13.6 ppm). Aromatic protons resonate between 7.0 and 8.3 ppm.[3]
- IR (KBr): Characteristic peaks are observed for N-H stretching (around 3436 cm⁻¹), C=N stretching (around 1607 cm⁻¹), and nitro group (NO₂) vibrations (around 1516 and 1338 cm⁻¹).[4]
- Mass Spectrometry (HRMS-ESI): The calculated mass for [M+H]⁺ is 240.0768, which is consistent with the experimental findings.[4]

Biological Activities and Therapeutic Potential

Benzimidazole derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[5][6] The introduction of a nitro group can significantly modulate the biological profile of the benzimidazole scaffold.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of nitrobenzimidazole derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for **4-Nitro-1H-benzimidazole** are not extensively reported, related nitrobenzimidazole derivatives have demonstrated significant activity.

Table 1: Anticancer Activity of Selected Nitrobenzimidazole Derivatives

Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
N-substituted 6-nitro-1H-benzimidazole derivative (1d)	Multiple cell lines	1.84 - 10.28	[7]
N-substituted 6-nitro-1H-benzimidazole derivative (2d)	Multiple cell lines	1.84 - 10.28	[7]
N-substituted 6-nitro-1H-benzimidazole derivative (3s)	Multiple cell lines	1.84 - 10.28	[7]
2-(4-nitrophenyl)-1H-benzimidazole derivative (3k)	Multiple cell lines	2.39 - 10.95	[1]
2-(4-nitrophenyl)-6-methyl-1H-benzimidazole derivative (4g)	Multiple cell lines	2.39 - 10.95	[1]

Antimicrobial Activity

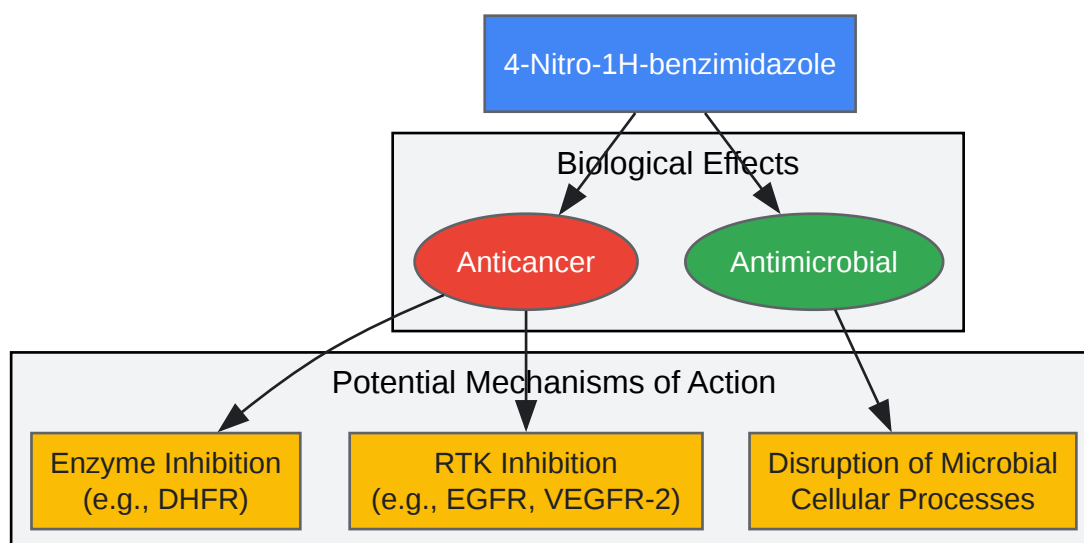
Nitrobenzimidazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Nitrobenzimidazole Derivatives

Compound	Microorganism	MIC (µg/mL)	Reference
N-substituted 6-nitro-1H-benzimidazole derivative (1d)	E. coli, S. faecalis, S. aureus (MSSA & MRSA)	2 - 16	[7]
N-substituted 6-nitro-1H-benzimidazole derivative (2d)	E. coli, S. faecalis, S. aureus (MSSA & MRSA)	2 - 16	[7]
N-substituted 6-nitro-1H-benzimidazole derivative (3s)	E. coli, S. faecalis, S. aureus (MSSA & MRSA)	2 - 16	[7]
2-(4-nitrophenyl)-1H-benzimidazole derivative (3k)	S. aureus (MSSA & MRSA)	4 - 16	[1]
2-(4-nitrophenyl)-6-methyl-1H-benzimidazole derivative (4g)	S. aureus (MSSA & MRSA)	4 - 16	[1]

Potential Mechanisms of Action

The precise signaling pathways modulated by **4-Nitro-1H-benzimidazole** are still under investigation. However, based on the activities of related compounds, several potential mechanisms can be proposed. In cancer, these may include the inhibition of key enzymes like dihydrofolate reductase or receptor tyrosine kinases such as EGFR and VEGFR-2.[8][9] The antimicrobial action could involve the disruption of microbial cellular processes.



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Caption: Potential biological activities of **4-Nitro-1H-benzimidazole**.

Conclusion

4-Nitro-1H-benzimidazole serves as a valuable scaffold in the design and synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, make it a compound of high interest for further research and development. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this versatile molecule.

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